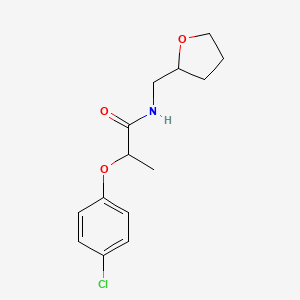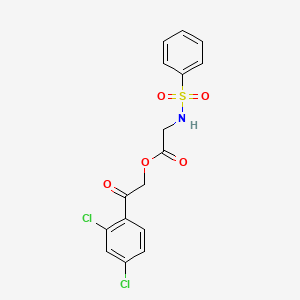![molecular formula C18H19N3O5S B3938242 3-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938242.png)
3-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
Overview
Description
3-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide, also known as IMP-1088, is a benzamide derivative that has been shown to inhibit the replication of a variety of RNA viruses, including the common cold virus (human rhinovirus), the poliovirus, and the foot-and-mouth disease virus. This compound has gained considerable attention in the scientific community due to its potential as a broad-spectrum antiviral agent.
Mechanism of Action
The mechanism of action of 3-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide is not yet fully understood, but it is thought to target a specific enzyme known as the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of RNA viruses. By inhibiting this enzyme, 3-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide prevents the virus from replicating and spreading within the host. This makes it a promising candidate for the development of new antiviral drugs.
Biochemical and Physiological Effects:
3-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have a low toxicity profile in vitro, indicating that it may be safe for use in humans. However, further studies are needed to determine its safety and efficacy in vivo. Additionally, the compound has been found to have a relatively short half-life, which may limit its usefulness as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using 3-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments include its broad-spectrum activity against RNA viruses, its low toxicity profile, and its relatively simple synthesis method. However, its short half-life may make it difficult to use in certain experimental settings, and further studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several potential future directions for research on 3-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide. One possibility is to explore its potential as a therapeutic agent for viral infections, either alone or in combination with other antiviral drugs. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of new antiviral drugs with improved efficacy and safety profiles. Additionally, further studies are needed to determine the optimal dosing regimen and potential side effects of 3-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide.
Scientific Research Applications
3-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been shown to be effective against a wide range of RNA viruses, making it a promising candidate for the development of new antiviral drugs. In particular, it has been found to inhibit the replication of human rhinovirus, which is responsible for the common cold, as well as poliovirus and foot-and-mouth disease virus. This suggests that 3-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide may have broad-spectrum activity against a variety of viral infections.
properties
IUPAC Name |
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-11(2)26-14-6-4-5-12(9-14)17(22)20-18(27)19-15-8-7-13(21(23)24)10-16(15)25-3/h4-11H,1-3H3,(H2,19,20,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZWZRTVVSJKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-furyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3938177.png)
![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-3-yl}methyl)methanamine](/img/structure/B3938180.png)
![1-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-phenylazepane](/img/structure/B3938185.png)
![N-[2-methyl-4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3938190.png)
![11,11-dimethyl-8-(3-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3938199.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3938207.png)

![2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3938212.png)
![1-ethyl-4-{2-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]ethyl}piperazine](/img/structure/B3938220.png)


![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3938243.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B3938261.png)